Abemaciclib-D5 -

Abemaciclib-D5

Catalog Number: EVT-13978445
CAS Number:
Molecular Formula: C27H32F2N8
Molecular Weight: 511.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abemaciclib-D5 is a deuterated derivative of Abemaciclib, a small molecule used primarily in the treatment of certain types of breast cancer. The compound's full chemical name is N-(5-((4-(Ethyl-d5)piperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine. It is classified as an antineoplastic agent and specifically acts as an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . The compound has gained attention for its ability to inhibit cancer cell growth by targeting the cell cycle, particularly in hormone receptor-positive and human epidermal growth factor receptor 2-negative breast cancer.

Synthesis Analysis

The synthesis of Abemaciclib-D5 involves several steps that enhance its pharmacological properties. The process typically begins with the condensation of specific acetamides with 4-bromo-2,6-difluoroaniline. This is followed by an intramolecular cyclization mediated by potassium tert-butoxide. The bromine atom in the intermediate compound is then replaced by pinacol borane, leading to the formation of a boronate ester. Subsequently, this ester undergoes Suzuki coupling with 2,4-dichloro-5-fluoropyrimidine .

The final side chain, which includes the ethyl-piperazine moiety, is synthesized through reductive amination involving 2-bromo-5-formylpyridine and ethylpiperazine. This multi-step synthetic route allows for precise control over the molecular structure, enhancing the compound's selectivity and efficacy as a CDK inhibitor .

Molecular Structure Analysis

The molecular formula for Abemaciclib-D5 is C27H27D5F2N8, with a molecular weight of 511.6 g/mol . Its structure features a complex arrangement of rings and functional groups that contribute to its biological activity:

  • Core Structure: A phenylpyrimidine backbone that is characteristic of CDK inhibitors.
  • Functional Groups: Includes fluorine atoms and a piperazine ring which are essential for its interaction with target proteins.

The presence of deuterium (D) in the structure serves to enhance stability and potentially alter pharmacokinetic properties compared to non-deuterated analogs .

Chemical Reactions Analysis

Abemaciclib-D5 participates in various chemical reactions typical of CDK inhibitors. The primary reaction mechanism involves the inhibition of CDK4 and CDK6 through competitive binding at their active sites. This binding prevents the phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase .

In addition to its primary action, Abemaciclib-D5 can also exhibit off-target effects on other kinases, which may contribute to its broader therapeutic profile but could also lead to side effects .

Mechanism of Action

Abemaciclib-D5 functions primarily as an inhibitor of cyclin-dependent kinases 4 and 6. By inhibiting these kinases, it disrupts their role in phosphorylating Rb protein, which is crucial for cell cycle progression. The inhibition leads to:

  • G1 Phase Arrest: Cells are prevented from progressing through the cell cycle, effectively halting proliferation.
  • Selectivity: Abemaciclib-D5 shows greater selectivity for CDK4 over CDK6, which may enhance its therapeutic efficacy while minimizing side effects associated with broader kinase inhibition .

Clinical studies have demonstrated that this mechanism significantly improves progression-free survival rates in patients with hormone receptor-positive breast cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid form.
  • Solubility: Solubility characteristics are influenced by its molecular structure; detailed solubility data would be required for specific formulations.

Chemical Properties

  • Stability: The presence of deuterium may enhance stability under physiological conditions.
  • Reactivity: Reactivity profiles indicate potential interactions with other biological molecules due to its functional groups.

Relevant data on melting points, boiling points, or specific solubility metrics are not provided but would be critical for formulation development .

Applications

Abemaciclib-D5 is primarily utilized in scientific research focused on cancer treatment. Its applications include:

  • Drug Development: As a research tool in developing new formulations or combination therapies for breast cancer.
  • Mechanistic Studies: Investigating the role of cyclin-dependent kinases in cell cycle regulation and cancer proliferation.
  • Clinical Trials: Potential involvement in trials assessing efficacy and safety profiles compared to non-deuterated forms .
Synthetic Chemistry and Isotopic Labeling of Abemaciclib-D5

Design Rationale for Deuterium Incorporation in Abemaciclib-D5

Deuterium incorporation in Abemaciclib-D5 strategically targets metabolic soft spots to enhance pharmacokinetic properties while preserving pharmacological activity. The compound features five deuterium atoms at the N-ethylpiperazine moiety, specifically replacing hydrogen atoms in the ethyl group (–CH~2~CH~3~ → –CD~2~CD~3~). This modification leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C–D) bond (approximately 6–10 kcal/mol stronger than C–H) reduces the rate of cytochrome P450 (CYP)-mediated oxidative dealkylation, a primary metabolic pathway for abemaciclib [2] [7].

Biochemical studies confirm that deuterium substitution at this position does not alter abemaciclib’s binding affinity for CDK4/6 kinases, as the ethylpiperazine group occupies solvent-exposed regions rather than participating directly in ATP-binding site interactions [9]. The design prioritizes metabolic stability without compromising target engagement, addressing the rapid clearance (CL = 172.13 mL/min/kg in humans) observed in non-deuterated abemaciclib [2]. Preclinical data indicate that deuterated analogs like Abemaciclib-D5 exhibit 11–45% improvements in metabolic half-life across species, attributed to attenuated CYP3A4-mediated N-deethylation (Table 1) [2].

Table 1: Metabolic Stability of Abemaciclib Deuterated Analogs

CompoundHuman Half-life (min)Rat Half-life (min)Human CL (mL/min/kg)
Abemaciclib10.039.48172.13
Abemaciclib-D511.1147.07156.43
Abemaciclib-D811.2447.12154.70
Abemaciclib-D1313.3357.35130.40

Data derived from microsomal stability assays [2]

Synthetic Pathways for Deuterated Piperazine Derivatives in Abemaciclib-D5

Synthesis of Abemaciclib-D5 centers on constructing the deuterated N-ethylpiperazine sidechain and coupling it to the core benzimidazole-pyrimidine scaffold. Two principal routes dominate industrial production:

  • Route A: Reductive Amination with Deuterated AcetaldehydeThe non-deuterated precursor, 2-bromo-5-formylpyridine (1), undergoes reductive amination using deuterated ethylamine (CD~3~CD~2~NH~2~) under Leuckart-Wallach conditions. Key modifications include 2 equivalents of trimethyl orthoformate to sequester reaction water, enhancing deuterium retention (>98% D-incorporation). The intermediate N-((6-aminopyridin-3-yl)methyl)-N-ethyl-d5-piperazine (2) is isolated via crystallization with ≥99.5% chemical purity [2] [5].

  • Route B: Buchwald Coupling with Pre-deuterated PiperazinePiperazine is alkylated with deuterated iodoethane (CD~3~CD~2~I) under phase-transfer catalysis (tetrabutylammonium bromide), yielding 1-(ethyl-d5)piperazine (3). Subsequent nucleophilic aromatic substitution couples (3) with 2,4-dichloro-5-fluoropyrimidine (4), followed by Suzuki-Miyaura cross-coupling with the boronate ester of the benzimidazole fragment (5) to afford Abemaciclib-D5 [1] [3].

Table 2: Comparison of Key Synthetic Routes for Abemaciclib-D5

RouteKey StepD-Incorporation EfficiencyOverall YieldPurity (HPLC)
AReductive amination>98%65–70%≥99.5%
BBuchwald coupling95–97%55–60%≥99.0%

Route A is favored for large-scale synthesis due to higher atom economy and reduced palladium residues (<10 ppm), critical for pharmaceutical applications [3] [5].

Comparative Analysis of Synthetic Methodologies for Stable Isotope-Labeled CDK4/6 Inhibitors

Abemaciclib-D5 exemplifies targeted deuterium labeling distinct from other CDK4/6 inhibitors:

  • Palbociclib Deuterated Analogs: Typically deuterate the acetyl group ([^2^H~3~]-acetate precursor), improving microsomal stability by 15–20%. Synthesis relies on ester hydrolysis/decarboxylation, risking racemization and requiring chiral resolution [4].
  • Ribociclib Deuterated Analogs: Focus on deuterating the N-methylpiperazine moiety via reductive methylation (CD~2~O/NaBD~4~). Challenges include over-methylation impurities, necessitating ion-exchange chromatography [4].
  • Abemaciclib-D5 Advantages: The ethylpiperazine deuteration site avoids sterically congested regions, simplifying purification. Its 14-fold selectivity for CDK4 over CDK6 (IC~50~ = 2 nM vs. 10 nM) is retained post-deuteration, validated by kinase activity assays [2] [9]. Unlike ribociclib, abemaciclib’s continuous dosing regimen benefits more profoundly from extended half-life, reducing peak-trough fluctuations [7] [8].

Properties

Product Name

Abemaciclib-D5

IUPAC Name

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]pyridin-2-yl]pyrimidin-2-amine

Molecular Formula

C27H32F2N8

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i1D3,5D2

InChI Key

UZWDCWONPYILKI-RPIBLTHZSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.